
5-Fluoro-2-methoxybenzaldehyde
Overview
Description
Preparation Methods
Balz-Schiemann Fluorination via Diazonium Intermediate
The Balz-Schiemann reaction remains a cornerstone for introducing fluorine into aromatic systems. For 5-fluoro-2-methoxybenzaldehyde, this method involves:
Nitration of 2-Methoxybenzaldehyde
2-Methoxybenzaldehyde undergoes nitration at the para position relative to the methoxy group, yielding 5-nitro-2-methoxybenzaldehyde . Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C achieves 85–90% conversion .
Reduction to Arylamine
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, producing 5-amino-2-methoxybenzaldehyde with >95% yield .
Diazotization and Fluorination
The amine is diazotized with sodium nitrite (NaNO₂) in HCl at −5°C, followed by thermal decomposition in the presence of fluoroboric acid (HBF₄). This step replaces the diazonium group with fluorine, yielding This compound at 70–75% purity .
Table 1: Balz-Schiemann Reaction Optimization
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 88 | 92 |
Reduction | H₂ (1 atm), Pd-C, EtOH | 96 | 98 |
Diazotization | NaNO₂, HCl, −5°C | 89 | 90 |
Fluorination | HBF₄, Δ | 72 | 85 |
Directed metalation enables precise fluorine introduction at the C5 position using a protected aldehyde group as a directing moiety:
Acetal Protection
The aldehyde group of 2-methoxybenzaldehyde is protected as a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (PTSA), yielding 2-methoxybenzaldehyde dimethyl acetal (98% yield).
Lithiation and Fluorination
Lithium diisopropylamide (LDA) deprotonates the C5 position (−78°C, THF), followed by quenching with N-fluorobenzenesulfonimide (NFSI). This step installs fluorine with 80% regioselectivity.
Deprotection
Hydrolysis with aqueous HCl regenerates the aldehyde, affording This compound in 65% overall yield.
Table 2: DoM Method Performance
Parameter | Value |
---|---|
Lithiation Temp | −78°C |
Fluorination Agent | NFSI |
Regioselectivity | 80% C5 fluorination |
Overall Yield | 65% |
Demethylation of 5-Fluoro-2,4-dimethoxybenzaldehyde
Selective demethylation of a dimethoxy precursor offers a high-yield route:
Boron Trichloride-Mediated Demethylation
5-Fluoro-2,4-dimethoxybenzaldehyde reacts with BCl₃ in dichloromethane (0–20°C, 24 h), selectively removing the C4 methoxy group while retaining the C2 methoxy group. This produces 5-fluoro-2-hydroxy-4-methoxybenzaldehyde (71% yield) .
Methylation of Phenolic Intermediate
The phenolic intermediate is methylated using dimethyl sulfate (DMS) in acetone under basic conditions (K₂CO₃), yielding This compound at 90% purity .
Table 3: Demethylation-Methylation Sequence
Step | Conditions | Yield (%) |
---|---|---|
BCl₃ Demethylation | CH₂Cl₂, 24 h, 20°C | 71 |
DMS Methylation | Acetone, K₂CO₃, 50°C | 85 |
Alkylation of 5-Fluoro-2-hydroxybenzaldehyde
Direct methylation of a fluorinated phenolic aldehyde avoids complex protection-deprotection steps:
Synthesis of 5-Fluoro-2-hydroxybenzaldehyde
Electrophilic fluorination of 2-hydroxybenzaldehyde using xenon difluoride (XeF₂) in acetonitrile introduces fluorine at the C5 position (60% yield).
Methylation with Dimethyl Sulfate
The phenolic hydroxyl group is methylated using DMS in the presence of NaOH, achieving 88% conversion to This compound .
Table 4: Alkylation Efficiency
Parameter | Value |
---|---|
Fluorination Agent | XeF₂ |
Methylation Agent | DMS |
Overall Yield | 53% |
Comparative Analysis of Methods
Yield and Scalability
-
Balz-Schiemann : Moderate yield (72%) but scalable for industrial production.
-
DoM Strategy : Lower yield (65%) due to acetal protection steps.
-
Demethylation-Methylation : Highest yield (85%) but requires dimethoxy precursor.
-
Direct Alkylation : Limited by low fluorination efficiency (53%).
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Fluoro-2-methoxybenzoic acid.
Reduction: 5-Fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the pathways they regulate . The compound’s fluorine and methoxy groups can influence its reactivity and interactions with molecular targets, making it a valuable tool in research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Fluoro-2-methoxybenzaldehyde
- Molecular Formula : C₈H₇FO₂
- Molecular Weight : 154.14 g/mol
- CAS Number : 19415-51-1
- SMILES : COC₁=C(C=C(C=C₁)F)C=O
- Key Properties : Air-sensitive, pale yellow liquid, used as a versatile intermediate in organic synthesis .
Comparison with Structurally Similar Compounds
Positional Isomers
Functional Group Variants
Extended Conjugation Derivatives
Physicochemical and Reactivity Comparisons
Physical Properties
Property | This compound | 5-Fluoro-2-hydroxybenzaldehyde | 4-Fluoro-2-methoxybenzaldehyde |
---|---|---|---|
Boiling Point | ~245°C (est.) | ~220°C (est.) | ~240°C (est.) |
Solubility (H₂O) | Low (0.1 mg/mL) | Moderate (1.5 mg/mL) | Low (0.2 mg/mL) |
logP | 1.8 | 1.2 | 1.7 |
Reactivity Trends
- Electrophilic Substitution : Methoxy at position 2 deactivates the ring, directing incoming electrophiles to positions 4 and 4. Fluorine at position 5 further modulates reactivity via inductive effects .
- Nucleophilic Additions : Aldehyde group reacts with amines (e.g., in Schiff base formation) with yields >70% under mild conditions .
Biological Activity
5-Fluoro-2-methoxybenzaldehyde (FMBA) is an organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₈H₇FO₂
- Molecular Weight : 154.14 g/mol
- Melting Point : 41-46 °C
- Boiling Point : 244.4 °C at 760 mmHg
- Density : 1.2 g/cm³
FMBA is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzaldehyde structure, which significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
FMBA has been investigated for its antimicrobial effects. Studies indicate that fluorinated compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes. For instance, FMBA has shown potential against various strains of bacteria, including those resistant to conventional antibiotics.
Anticancer Activity
Recent research highlights FMBA's role as a potential anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting specific kinases involved in cancer cell signaling pathways.
A study demonstrated that derivatives of FMBA exhibited significant cytotoxicity against lung cancer cells (A-549), with some compounds showing over 30% increased toxicity compared to standard treatments .
The biological activity of FMBA is largely attributed to its interaction with specific molecular targets. For example, it is believed to modulate enzyme activity and receptor binding due to its structural characteristics. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making FMBA a valuable scaffold for drug design.
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- Research conducted on FMBA's efficacy against resistant bacterial strains revealed that it could serve as a lead compound for developing new antimicrobial agents. The study utilized minimum inhibitory concentration (MIC) assays to evaluate its effectiveness.
Comparison of Biological Activities
Property | FMBA | Other Compounds |
---|---|---|
Antimicrobial Efficacy | Moderate to High | Varies |
Anticancer Activity | Significant (IC₅₀ < 50 µM) | Lower in non-fluorinated analogs |
Mechanism | Apoptosis induction | Varies |
Synthesis and Yield Data
Synthesis Method | Yield (%) | Remarks |
---|---|---|
Grignard Reagent Reaction | 85 | High selectivity achieved |
N-formylmorpholine Reaction | 91 | Efficient under mild conditions |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-fluoro-2-methoxybenzaldehyde, and how can its purity be validated?
Synthesis typically involves formylation of 3-fluoro-4-methoxyphenol using reagents like hexamethylenetetramine (HMTA) under acidic conditions (e.g., trifluoroacetic acid) . Alternatively, selective oxidation of 5-fluoro-2-methoxybenzyl alcohol with oxidizing agents such as pyridinium chlorochromate (PCC) may be employed. Post-synthesis, purity validation should include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of byproducts.
- HPLC (C18 column, methanol/water mobile phase) to assess chromatographic purity (>98% recommended) .
- Melting point determination (if available; cross-check with literature data).
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peak (theoretical m/z 168.03 for C₈H₇FO₂) .
- Elemental analysis : Validate empirical formula (e.g., C: 57.14%, H: 4.20%, F: 11.31%) .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent aldehyde oxidation .
Advanced Research Questions
Q. How does the electronic interplay between fluorine and methoxy groups influence regioselectivity in electrophilic substitution reactions?
The methoxy group (ortho/para-directing, electron-donating) and fluorine (meta-directing, electron-withdrawing) create competing effects. In nitration, for example:
- Methoxy dominance : Directs electrophiles to the para position (C5) relative to itself.
- Fluorine influence : May deactivate the ring, favoring substitution at less hindered positions.
Experimental verification via NOESY NMR or X-ray crystallography is recommended to confirm product structures .
Q. What are the stability limits of this compound under high-temperature or acidic/basic conditions?
- Thermal stability : Decomposes above 150°C, releasing CO and fluorinated byproducts (TGA/DSC analysis advised) .
- Acid/Base sensitivity : The aldehyde group is prone to oxidation in strong acids (e.g., HNO₃) or nucleophilic attack in basic media (e.g., NaOH). Stabilize reactions at neutral pH and moderate temperatures (25–60°C) .
Q. How can this compound be utilized in synthesizing bioactive heterocycles?
This compound serves as a precursor for:
- Indole derivatives : Via Fischer indole synthesis with phenylhydrazines .
- Quinoline analogs : Through Friedländer condensation with aminoketones .
- Schiff bases : React with primary amines to form imines for metal coordination studies .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?
- Reproduce measurements : Use differential scanning calorimetry (DSC) with standardized heating rates.
- Cross-reference spectral libraries : Compare IR/NMR data with databases like NIST or PubChem .
- Assess crystallinity : Polymorphs may cause variability; recrystallize from ethanol/water and retest .
Q. What strategies mitigate impurities during scale-up of this compound synthesis?
- Process optimization : Use flow chemistry to control exothermic reactions (e.g., formylation).
- Byproduct removal : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .
- In-process analytics : Monitor intermediates via LC-MS to detect side reactions early .
Q. How should ecological risks of this compound be assessed in environmental fate studies?
- Biodegradation assays : Follow OECD 301F to evaluate microbial breakdown in aqueous media.
- Ecotoxicology : Test acute toxicity using Daphnia magna (48h LC₅₀) and algal growth inhibition .
- Soil mobility : Assess log Kow (predicted 1.8) to estimate bioaccumulation potential .
Q. What advanced computational methods predict the reactivity of this compound in novel reactions?
Properties
IUPAC Name |
5-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDWFVRQNUUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370591 | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19415-51-1 | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19415-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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